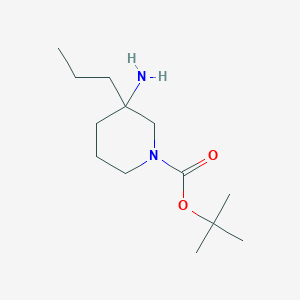

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It has a molecular weight of 242.36 . The compound is typically stored at room temperature in an inert atmosphere and away from light .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate is 1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate plays a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butanesulfinamide, are valuable intermediates for creating a wide array of highly enantioenriched amines. This methodology facilitates the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the versatility of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate derivatives in organic synthesis (Ellman, Owens, & Tang, 2002).

Multicomponent Reactions

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate is instrumental in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This process leads to the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, demonstrating its utility in constructing complex nitrogen-containing heterocycles (Qiu, Wang, & Zhu, 2017).

Synthesis of Substituted Derivatives

The compound finds use in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These reactions highlight the compound's flexibility in generating variously substituted piperidine derivatives, which are valuable in medicinal chemistry and synthetic organic chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Ecofriendly Ester Sources

In green chemistry applications, tert-butyl 3-amino-3-propylpiperidine-1-carboxylate derivatives serve as ecofriendly ester sources in metal-free C3-alkoxycarbonylation reactions. These methods exemplify the compound's role in sustainable chemistry practices, offering efficient pathways to quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Enantioselective Fluorescence Sensing

The derivatives of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate have been used in enantioselective fluorescence sensing. This application demonstrates the compound's potential in analytical chemistry for the sensitive and selective detection of chiral amino alcohols, underscoring its importance in both synthetic and analytical realms (Liu, Pestano, & Wolf, 2008).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

tert-butyl 3-amino-3-propylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTDOXYMVKZLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595820.png)

![2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid](/img/structure/B2595824.png)

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B2595836.png)

![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2595838.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595840.png)

![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)